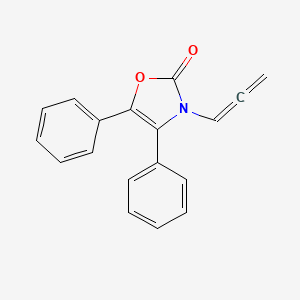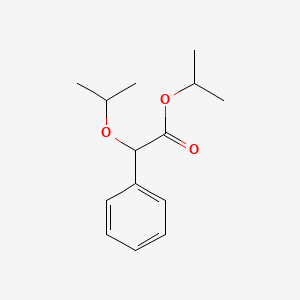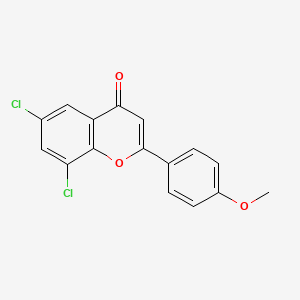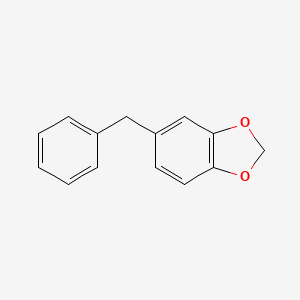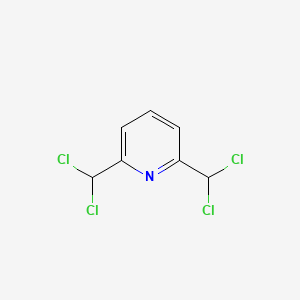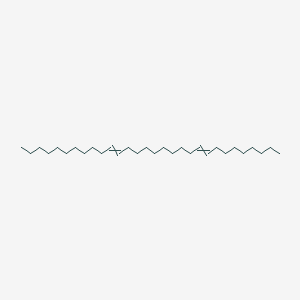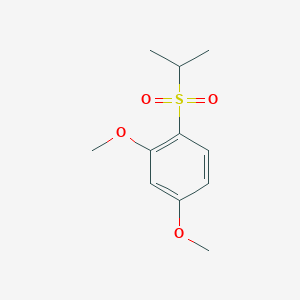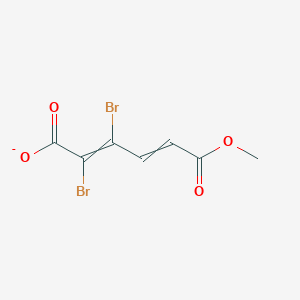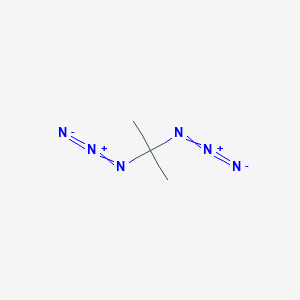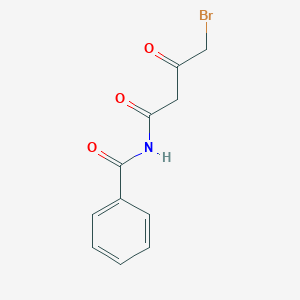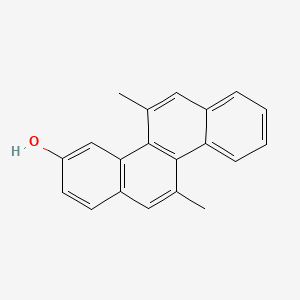
5,11-Dimethylchrysen-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,11-Dimethylchrysen-3-ol: is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) It is characterized by the presence of two methyl groups at positions 5 and 11 and a hydroxyl group at position 3 on the chrysene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,11-Dimethylchrysen-3-ol typically involves multi-step organic reactions. One common method includes the alkylation of chrysene derivatives followed by hydroxylation. The reaction conditions often require the use of strong acids or bases as catalysts and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: 5,11-Dimethylchrysen-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly employed
Major Products Formed: The major products formed from these reactions include various substituted chrysenes, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, 5,11-Dimethylchrysen-3-ol is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways .
Biology: It can be used as a model compound to investigate the metabolic pathways and toxicity of PAHs .
Medicine: In medicine, this compound may be explored for its potential therapeutic properties. Research is ongoing to determine its efficacy and safety as a pharmacological agent .
Industry: Industrially, the compound can be used in the production of advanced materials, including polymers and resins. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5,11-Dimethylchrysen-3-ol involves its interaction with various molecular targets and pathways. The hydroxyl group at position 3 allows for hydrogen bonding and other interactions with biological molecules. The compound can modulate the activity of enzymes and receptors, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Chrysene: Lacks the methyl and hydroxyl groups, making it less reactive.
5,11-Dimethylchrysene: Similar structure but without the hydroxyl group, affecting its chemical reactivity and biological activity.
3-Hydroxychrysene: Contains a hydroxyl group but lacks the methyl groups, influencing its solubility and interaction with other molecules
Uniqueness: 5,11-Dimethylchrysen-3-ol is unique due to the presence of both methyl and hydroxyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
84249-62-7 |
|---|---|
Molecular Formula |
C20H16O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
5,11-dimethylchrysen-3-ol |
InChI |
InChI=1S/C20H16O/c1-12-10-15-7-8-16(21)11-18(15)20-13(2)9-14-5-3-4-6-17(14)19(12)20/h3-11,21H,1-2H3 |
InChI Key |
KWSQHZOXKXWDNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)O)C3=C1C4=CC=CC=C4C=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


